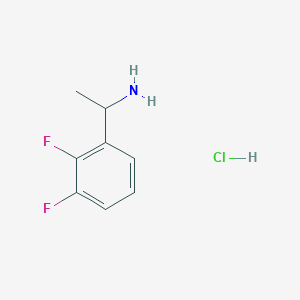

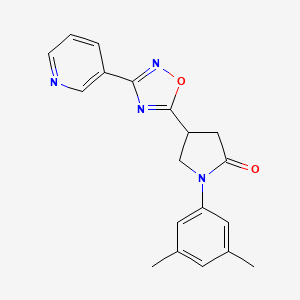

1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their unique properties and applications in chemical discovery. For instance, the base-promoted reaction of O-, N-, and S-nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) provides access to various β-substituted-trifluoromethyl-ethenes under mild conditions, which could be relevant to the synthesis of related difluorophenyl compounds . Additionally, the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as mentioned in the synthesis of a novel quinolinone derivative, could potentially be applied to the synthesis of 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride .

Molecular Structure Analysis

The molecular structure of fluorinated compounds and their interactions can be complex. For example, the study of a novel quinolinone derivative's crystal structure using X-ray crystallography and density functional theory (DFT) provides insights into the molecular geometry and electronic structure that could be extrapolated to similar compounds like 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride .

Chemical Reactions Analysis

The reactivity of fluorinated compounds with amines is well-documented. Reactions between perfluorinated olefins and amines can lead to various products depending on the reaction conditions, which suggests that 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride could also undergo interesting reactions with amines or other nucleophiles . Furthermore, the kinetics and mechanism of the reaction of a trifluoroethyl compound with piperidine and pyrrolidine bases in dipolar aprotic solvents indicate that primary and secondary amines can promote complex reactions leading to fluorinated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amines can be influenced by their molecular structure and the presence of fluorine atoms. The chemoselective acylation of amines using chlorophenyl vinyl esters demonstrates the potential for selective reactions involving amines, which could be relevant to the properties of 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride . Additionally, the quantum chemical studies of the quinolinone derivative provide information on the molecular electrostatic potential, vibrational analysis, and other properties that could be similar in related fluorinated amines .

Applications De Recherche Scientifique

Synthesis and Identification

- Test Purchase and Synthesis Analysis : The substance 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), which is structurally similar to 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride, was analyzed through various techniques like NMR spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This study demonstrates the methods and intricacies involved in the identification and synthesis of such compounds (Power et al., 2015).

Chemical Reactions and Applications

Development of Novel Chiral Palladacycle : Research involving a novel amine ligand, 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, showcases the potential applications of similar compounds in asymmetric hydrophosphination reactions. This highlights the utility of such chemicals in creating specific, enantiomerically pure products, which can have broad applications in chemistry (Yap et al., 2014).

Synthesis of Morpholinol Derivatives : The synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride from related compounds illustrates the potential in producing new pharmaceutical or chemical agents. This type of research opens avenues for the development of novel compounds with potential therapeutic or industrial applications (Cheng Chuan, 2011).

Metal-Free Intramolecular Electrophilic Amination : The preparation of indazoles via metal-free intramolecular electrophilic amination of 2-Aminophenyl Ketoximes, where compounds similar to 1-(2,3-Difluorophenyl)ethan-1-amine are used, demonstrates the potential of these substances in the synthesis of heterocycles and aminobenzoximes (Counceller et al., 2012).

Biocatalysis in Pharmaceutical Intermediates : The biocatalytic transformation of similar compounds into chiral alcohols for pharmaceutical intermediates shows the utility of such chemicals in green and environmentally friendly processes. This has significant implications for industrial applications and sustainable chemistry practices (Guo et al., 2017).

Ligand Complexes in Chemistry : Studies involving hexadentate (N3O3) tripodal amine phenol ligand complexes of metals like aluminum, gallium, and indium, using compounds structurally related to 1-(2,3-Difluorophenyl)ethan-1-amine, illustrate its potential as a flexible chelating ligand in complex metal chemistries (Liu et al., 1993).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302-H315-H319-H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is swallowed or comes into contact with skin or eyes .

Propriétés

IUPAC Name |

1-(2,3-difluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCJXEVNICFRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride | |

CAS RN |

1427378-79-7 |

Source

|

| Record name | 1-(2,3-difluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)

![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B3013821.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)